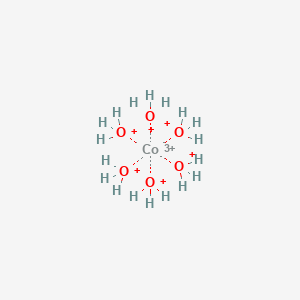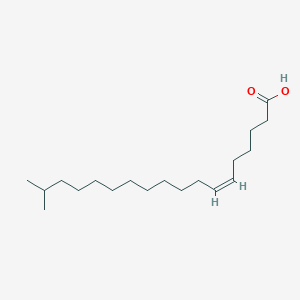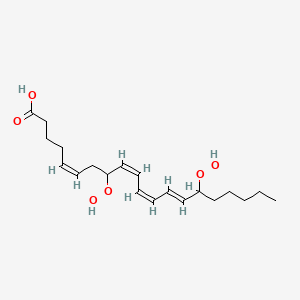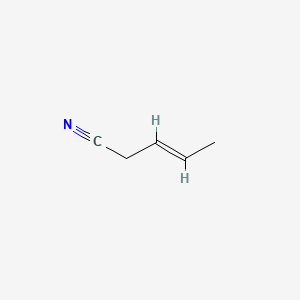
Cgp 40116
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CGP-40116 involves the preparation of (E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate phosphonoalkene intermediate.
Reaction Conditions: The intermediate undergoes a series of reactions, including amination and phosphonation, under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of CGP-40116 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, precise control of reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: CGP-40116 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in CGP-40116.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
CGP-40116 has a wide range of scientific research applications, including:
Neuroprotection: It has been shown to protect against NMDA-induced neurotoxicity, making it a potential therapeutic agent for conditions such as stroke and traumatic brain injury.
Epilepsy Treatment: The compound has demonstrated anticonvulsant properties, making it a candidate for the treatment of epilepsy.
Memory Research: Studies have investigated its effects on memory acquisition and retrieval, providing insights into the role of NMDA receptors in cognitive processes.
Schizophrenia Research: CGP-40116 has been used to model symptoms of schizophrenia in animal studies, contributing to the understanding of the disorder.
Mechanism of Action
CGP-40116 exerts its effects by competitively inhibiting NMDA receptors, which are involved in synaptic transmission and plasticity. By blocking these receptors, CGP-40116 prevents the excessive influx of calcium ions that can lead to neuronal damage. This mechanism is particularly relevant in conditions such as ischemic brain injury, where overactivation of NMDA receptors contributes to cell death .
Comparison with Similar Compounds
CGP-37849: Another competitive NMDA receptor antagonist with similar neuroprotective properties.
MK-801: A non-competitive NMDA receptor antagonist known for its potent neuroprotective effects.
APV (2-amino-5-phosphonovaleric acid): A competitive NMDA receptor antagonist used in research to study synaptic plasticity.
Uniqueness of CGP-40116: CGP-40116 is unique due to its high potency and selectivity for NMDA receptors. Unlike some other NMDA receptor antagonists, it has been shown to provide neuroprotection without significantly impairing cognitive functions, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
116049-53-7 |
|---|---|
Molecular Formula |
C6H12NO5P |
Molecular Weight |
209.14 g/mol |
IUPAC Name |
(E,2R)-2-amino-4-methyl-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+/t5-/m1/s1 |
InChI Key |
BDYHNCZIGYIOGJ-XWCPEMDWSA-N |
SMILES |
CC(=CC(C(=O)O)N)CP(=O)(O)O |
Isomeric SMILES |
C/C(=C\[C@H](C(=O)O)N)/CP(=O)(O)O |
Canonical SMILES |
CC(=CC(C(=O)O)N)CP(=O)(O)O |
Synonyms |
2-amino-4-methyl-5-phosphono-3-pentenoic acid 2-amino-4-methyl-5-phosphono-3-pentenoic acid, (E)-isomer 2-amino-4-methyl-5-phosphono-3-pentenoic acid, E(+-)-isomer 2-amino-4-methyl-5-phosphono-3-pentenoic acid, R-(E)-isomer 2-amino-4-methyl-5-phosphono-3-pentenoic acid, S-(E)-isomer 4-methyl-APPA CGP 37849 CGP 40017 CGP 40116 CGP-37849 CGP-40017 CGP-40116 CGP40.116 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane](/img/structure/B1234667.png)








![(5Z)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B1234685.png)



